REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[C:9](N)[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1)[N:6]2[CH3:12].[I:20]CI.N(OCCC(C)C)=O>O1CCCC1.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[C:9]([I:20])[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1)[N:6]2[CH3:12]
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Name
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|
Quantity
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960 g
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Type
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reactant
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Smiles
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ClC1=C2N=C(N(C2=NC(=N1)N)C)C1=CC(=CC=C1)F
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Name
|
|
Quantity
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9.6 L
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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cuprous iodide
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Quantity
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774.3 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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1.49 L
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Type
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reactant
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Smiles
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ICI
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Name
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Quantity
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1.49 L
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Type
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reactant
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Smiles
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N(=O)OCCC(C)C
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Name
|
|
Quantity
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4 L
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with heating
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
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The reaction solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
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filtered through Celite
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Type
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WASH
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Details
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by washing with ethyl acetate three times (3×2 liters)
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Type
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WASH
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Details
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washed with 8 liters of water and 8 liters of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over 2 kg of anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated to about 3 liters
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Type
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ADDITION
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Details
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The concentrated solution was diluted with 10 liters of hexane
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Type
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FILTRATION
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Details
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the resulting crystals were filtered
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Type
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WASH
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Details
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washed with 1 liter of hexane
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Type
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CUSTOM
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Details
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The crystals were then dried at 50° C. for 4 hours
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Duration
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4 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2N=C(N(C2=NC(=N1)I)C)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1076 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |